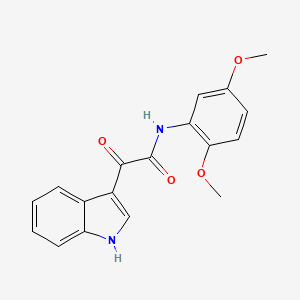
N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, commonly known as DOI, is a potent hallucinogenic drug that belongs to the family of phenethylamines. It was first synthesized in 1970 by Alexander Shulgin, an American chemist and pharmacologist. DOI is a highly potent and selective agonist of the serotonin 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of various drugs, including LSD and psilocybin. In recent years, DOI has gained significant attention from the scientific community due to its potential therapeutic applications in treating various psychiatric disorders.
Scientific Research Applications
Indole Derivatives Synthesis and Applications
Indole derivatives, like the compound , are of significant interest in pharmaceutical and medicinal chemistry due to their presence in a variety of natural products and drugs. Research in this area focuses on synthesizing novel indole derivatives to explore their therapeutic potential. For instance, the synthesis methods can involve innovative pathways to construct the indole core, potentially applicable to synthesizing N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide. Such research underlines the importance of indoles in drug development and the ongoing search for new medicinal compounds (Taber & Tirunahari, 2011).
Biological Activities and Therapeutic Potentials
Studies on compounds structurally related to the query compound often aim to uncover their biological activities and potential therapeutic uses. This includes examining the pharmacokinetics, mechanisms of action, and therapeutic efficacy in various disease models. For instance, research into N,N-dimethyltryptamine (DMT), an indole alkaloid with a dimethoxyphenyl moiety, explores its roles in the central nervous system and potential as a therapeutic agent. While DMT is known for its psychedelic effects, it also prompts investigation into its endogenous roles and therapeutic applications, suggesting a broader spectrum of biological significance for similar compounds (Carbonaro & Gatch, 2016).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-11-7-8-16(24-2)15(9-11)20-18(22)17(21)13-10-19-14-6-4-3-5-12(13)14/h3-10,19H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOXFDAOQBDJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

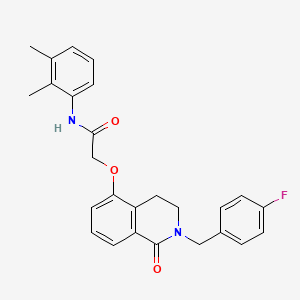

![Methyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate](/img/structure/B2581008.png)
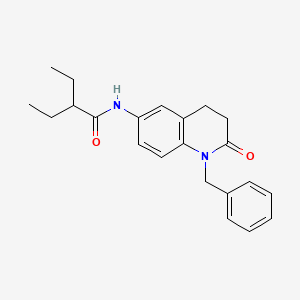
![(Z)-N-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide](/img/structure/B2581010.png)

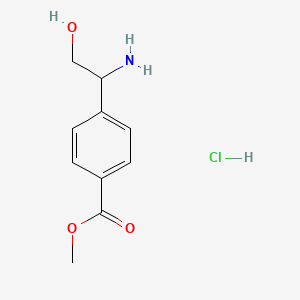
![Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate;hydrochloride](/img/structure/B2581014.png)
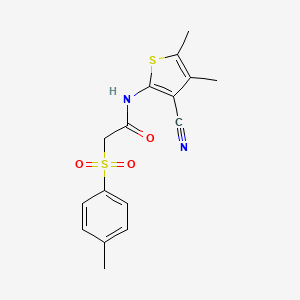
![methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2581021.png)
![N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2581023.png)
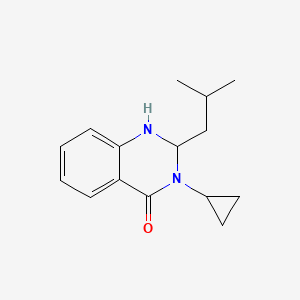
![1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2581026.png)
![2-(2-Methylpyrido[3,4-d]pyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2581028.png)